Butane, 1-(methylsulfinyl)-
Overview
Description
Butane, 1-(methylsulfinyl)-, also known as butyl methyl sulfoxide or methyl n-butyl sulfoxide, is an organic compound with the molecular formula C₅H₁₂OS and a molecular weight of 120.213 g/mol . This compound is characterized by the presence of a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane, 1-(methylsulfinyl)- typically involves the oxidation of butyl methyl sulfide. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield butane, 1-(methylsulfinyl)- .
Industrial Production Methods
Industrial production of butane, 1-(methylsulfinyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of hydrogen peroxide as an oxidant is preferred due to its high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Butane, 1-(methylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group can lead to the formation of sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methyl group attached to the sulfur atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Butane, 1-(methylsulfonyl)- (sulfone).
Reduction: Butyl methyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Butane, 1-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butane, 1-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, influencing various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different molecular structure.
Methyl ethyl sulfoxide: Another sulfoxide compound with a different alkyl group attached to the sulfur atom.
Uniqueness
Butane, 1-(methylsulfinyl)- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-methylsulfinylbutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-3-4-5-7(2)6/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGDTBMWSPKDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336416 | |
Record name | Butane, 1-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-98-9 | |
Record name | Butane, 1-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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